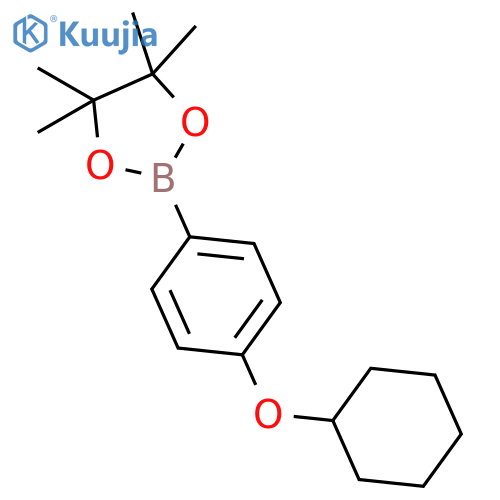Cas no 851199-64-9 (2-4-(cyclohexyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

851199-64-9 structure
商品名:2-4-(cyclohexyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-4-(cyclohexyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxaborolane, 2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-
- 2-4-(cyclohexyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL1129134
- EN300-1706330
- 851199-64-9
- Z1336746067
- 2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- GLZDNMLUSAZKBG-UHFFFAOYSA-N
- 2-(4-(cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- インチ: InChI=1S/C18H27BO3/c1-17(2)18(3,4)22-19(21-17)14-10-12-16(13-11-14)20-15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3
- InChIKey: GLZDNMLUSAZKBG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 302.2053249Da
- どういたいしつりょう: 302.2053249Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
2-4-(cyclohexyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1706330-5g |
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
851199-64-9 | 95% | 5g |
$1614.0 | 2023-09-20 | |
| 1PlusChem | 1P0222EH-250mg |
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
851199-64-9 | 95% | 250mg |
$334.00 | 2024-04-21 | |
| 1PlusChem | 1P0222EH-50mg |
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
851199-64-9 | 95% | 50mg |
$188.00 | 2024-04-21 | |
| Enamine | EN300-1706330-0.25g |
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
851199-64-9 | 95% | 0.25g |
$228.0 | 2023-09-20 | |
| Enamine | EN300-1706330-10.0g |
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
851199-64-9 | 95% | 10.0g |
$2393.0 | 2023-07-10 | |
| Enamine | EN300-1706330-2.5g |
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
851199-64-9 | 95% | 2.5g |
$1089.0 | 2023-09-20 | |
| Ambeed | A1059879-1g |
2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
851199-64-9 | 95% | 1g |
$412.0 | 2024-04-17 | |
| Enamine | EN300-1706330-10g |
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
851199-64-9 | 95% | 10g |
$2393.0 | 2023-09-20 | |
| Enamine | EN300-1706330-1g |
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
851199-64-9 | 95% | 1g |
$557.0 | 2023-09-20 | |
| 1PlusChem | 1P0222EH-100mg |
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
851199-64-9 | 95% | 100mg |
$250.00 | 2024-04-21 |
2-4-(cyclohexyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
851199-64-9 (2-4-(cyclohexyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:851199-64-9)2-4-(cyclohexyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%/99%
はかる:1g/5g
価格 ($):371.0/1010.0